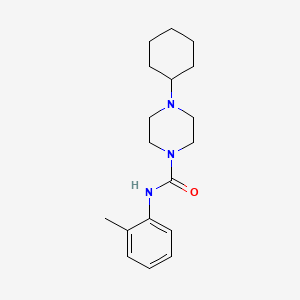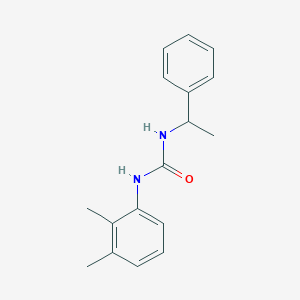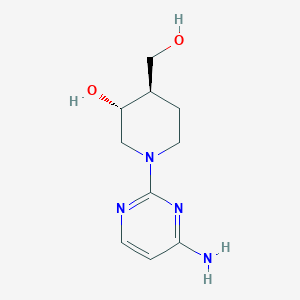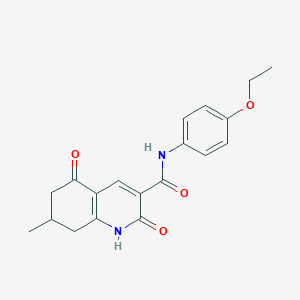
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological processes.
Mechanism of Action
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide acts as an NMDA receptor antagonist by binding to the receptor and preventing the binding of glutamate, which is a neurotransmitter that activates the receptor. By blocking the activity of NMDA receptors, this compound can affect various biological processes that are regulated by these receptors.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the release of various neurotransmitters, such as dopamine and acetylcholine. This compound has also been found to modulate the activity of ion channels, which are important for the transmission of electrical signals in the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively block the activity of NMDA receptors. This allows researchers to study the role of these receptors in various biological processes without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it can be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research involving 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of research is the development of new compounds that can selectively target NMDA receptors. Another area of research is the study of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2-methylphenylpiperazine in the presence of a carboxylic acid derivative. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the nervous system. It has been found to act as an NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This property has been used to study the role of NMDA receptors in various biological processes, such as learning and memory.
properties
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQORLBUHRSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


